molecular formula C18H23N3O4S B4391524 2-[4-(butylsulfamoyl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide

2-[4-(butylsulfamoyl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B4391524
M. Wt: 377.5 g/mol
InChI Key: HCHFFGANMBKMFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(butylsulfamoyl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide is a complex organic compound with a molecular weight of 377.5 g/mol. This compound is primarily used for research purposes and is not intended for human or veterinary use

Preparation Methods

The synthesis of 2-[4-(butylsulfamoyl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction between N-acyl- and N-(acylsulfonyl) histamines with di-tert-butyl dicarbonate in aqueous acetonitrile containing potassium acetate (KOAc). This one-pot synthesis pathway is efficient for producing related sulfonamides and acetamides. Additionally, the Lewis base switched annulation reaction of δ-acetoxy allenoates with cyclic N-sulfonyl imines highlights the versatility and reactivity of sulfonyl and acyl groups in creating complex molecules.

Chemical Reactions Analysis

2-[4-(butylsulfamoyl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the compound can undergo C-demethylation mediated by CYP2C8 and CYP3A enzymes, which are involved in complex metabolic pathways. Palladium-catalyzed ortho-sulfonylation of 2-aryloxypyridines is another notable reaction, leading to the formation of ortho-sulfonylated phenols. These reactions demonstrate the chemical versatility and reactivity of compounds containing sulfonyl and pyridinyl groups.

Scientific Research Applications

2-[4-(butylsulfamoyl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide has a wide range of scientific research applications. In chemistry, it is used to study the reactivity and synthesis of complex organic molecules. In biology, it is employed to investigate enzyme-mediated transformations and metabolic pathways. In medicine, the compound’s potential therapeutic effects are explored, particularly in the context of enzyme inhibition and drug metabolism. Additionally, the compound’s unique chemical properties make it valuable for industrial applications, such as the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(butylsulfamoyl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and pyridinyl groups play a crucial role in its reactivity and binding affinity to enzymes and other biomolecules. For example, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity and affecting various biochemical processes.

Comparison with Similar Compounds

2-[4-(butylsulfamoyl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide can be compared with other similar compounds, such as N-acyl- and N-(acylsulfonyl) histamines and δ-acetoxy allenoates These compounds share similar functional groups and chemical properties, but this compound stands out due to its unique combination of sulfonyl, phenoxy, and pyridinyl groups

Properties

IUPAC Name

2-[4-(butylsulfamoyl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c1-2-3-11-21-26(23,24)17-8-6-16(7-9-17)25-14-18(22)20-13-15-5-4-10-19-12-15/h4-10,12,21H,2-3,11,13-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHFFGANMBKMFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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